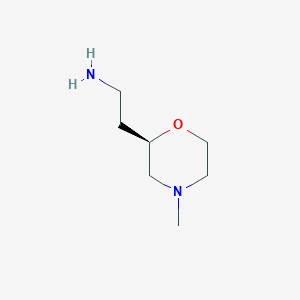
3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate: is a complex organic compound that features a pyrrolidine ring substituted with a methyl group, a propynyl group, and a thienyl group The ethanedioate moiety is attached to the pyrrolidine ring, forming a salt or ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of Substituents: The methyl, propynyl, and thienyl groups are introduced through various substitution reactions. These steps may involve the use of reagents like alkyl halides, alkynes, and thiophenes under specific conditions (e.g., base-catalyzed reactions, palladium-catalyzed coupling reactions).
Formation of Ethanedioate: The final step involves the reaction of the substituted pyrrolidine with oxalic acid or its derivatives to form the ethanedioate salt or ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the propynyl group, converting it to an alkene or alkane.
Substitution: The methyl and propynyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, Grignard reagents, or organolithium compounds under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology:
Biochemical Probes: It can be used as a probe to study biochemical pathways involving pyrrolidine derivatives.
Drug Development:
Medicine:
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry:
Chemical Synthesis: Utilized in the synthesis of other complex organic molecules.
Polymer Science:
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
Ion Channels: Interaction with ion channels, affecting cellular ion flux and membrane potential.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-(2-propynyl)-3-(2-furyl)pyrrolidine ethanedioate: Similar structure but with a furan ring instead of a thienyl ring.
3-Methyl-1-(2-propynyl)-3-(2-phenyl)pyrrolidine ethanedioate: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness:
Thienyl Group: The presence of the thienyl group imparts unique electronic properties, making it distinct from its analogs with furan or phenyl rings.
Reactivity: The compound’s reactivity can differ significantly due to the electronic effects of the thienyl group, influencing its behavior in chemical reactions and biological systems.
Eigenschaften
| 73604-80-5 | |
Molekularformel |
C14H17NO4S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
3-methyl-1-prop-2-ynyl-3-thiophen-2-ylpyrrolidine;oxalic acid |
InChI |
InChI=1S/C12H15NS.C2H2O4/c1-3-7-13-8-6-12(2,10-13)11-5-4-9-14-11;3-1(4)2(5)6/h1,4-5,9H,6-8,10H2,2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
HZHRNYNKLVGWAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C1)CC#C)C2=CC=CS2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
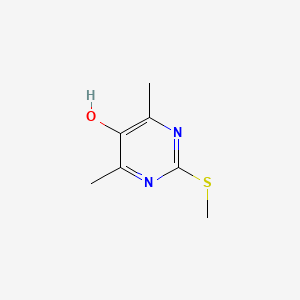
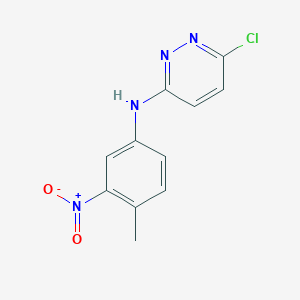

![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
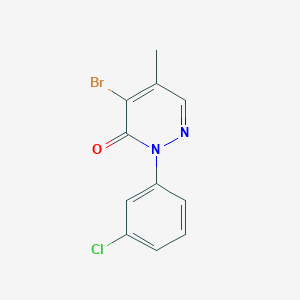
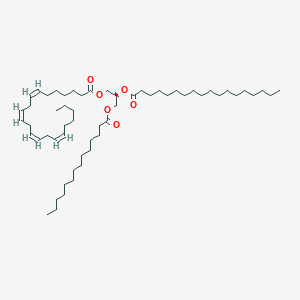
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)
